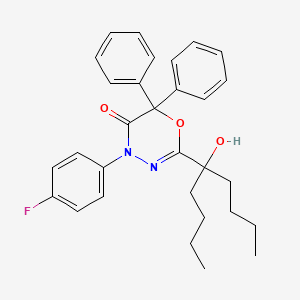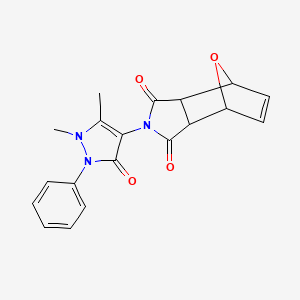![molecular formula C17H14ClN5O3 B11513888 5-{[(2-chlorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11513888.png)
5-{[(2-chlorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(2-Chlorophenoxy)acetamido]-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a triazole ring, a phenyl group, and a chlorophenoxyacetamido moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-chlorophenoxy)acetamido]-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(2-chlorophenoxy)acetic acid: This is achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-(2-chlorophenoxy)acetamide: The acid is then converted to its amide form using ammonia or an amine.
Synthesis of the triazole ring: The amide is reacted with phenylhydrazine and an appropriate carboxylic acid derivative to form the triazole ring.
Final coupling: The triazole intermediate is then coupled with the carboxamide group under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-chlorophenoxy)acetamido]-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-[2-(2-chlorophenoxy)acetamido]-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(2-chlorophenoxy)acetamido]-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or altering protein conformation. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid
- 4-chloro-2-(1-naphthyloxyacetamido) benzoic acid
- 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid
Uniqueness
5-[2-(2-chlorophenoxy)acetamido]-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring, in particular, is a versatile scaffold that can interact with various biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C17H14ClN5O3 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
5-[[2-(2-chlorophenoxy)acetyl]amino]-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H14ClN5O3/c18-12-8-4-5-9-13(12)26-10-14(24)20-17-15(16(19)25)21-23(22-17)11-6-2-1-3-7-11/h1-9H,10H2,(H2,19,25)(H,20,22,24) |
InChI Key |
TUEMEEKKMLPKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)NC(=O)COC3=CC=CC=C3Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-[(4-bromo-3-nitrophenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B11513811.png)
![1-{[3-(Acetyloxy)propyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B11513813.png)
![3-Phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11513822.png)
![2-(2-Oxo-2-p-tolyl-ethylidene)-4H-benzo[1,4]thiazin-3-one](/img/structure/B11513828.png)
![7-[3-[(5-Keto-3,3-dimethyl-cyclohexen-1-yl)amino]propyl]-1,3-dimethyl-xanthine](/img/structure/B11513831.png)

![(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11513836.png)
![2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.7]dodecane-3-thione](/img/structure/B11513847.png)
![2-(4-Tert-butylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11513848.png)
![2-{4-[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenoxy}acetamide](/img/structure/B11513858.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B11513865.png)
![ethyl 5-(acetyloxy)-6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11513866.png)
![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11513868.png)
